N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-thienyl)methyl]-2-methyl-propanamide
Description
The compound N-[(5-Chloro-8-hydroxy-7-quinolyl)-(2-thienyl)methyl]-2-methyl-propanamide is a synthetic small molecule featuring a quinoline-thienyl hybrid scaffold. Its structure includes:
- A 2-thienylmethyl substituent linked to the quinoline, enhancing lipophilicity and electronic interactions.
- A 2-methyl-propanamide group, which modulates solubility and pharmacokinetic behavior.
Properties
Molecular Formula |
C18H17ClN2O2S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10(2)18(23)21-15(14-6-4-8-24-14)12-9-13(19)11-5-3-7-20-16(11)17(12)22/h3-10,15,22H,1-2H3,(H,21,23) |
InChI Key |
MUXXALTZLCUMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Biological Activity
N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-thienyl)methyl]-2-methyl-propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a quinoline moiety substituted with chlorine and hydroxyl groups, along with a thienyl group. Its chemical formula is .
| Property | Value |
|---|---|
| Molecular Weight | 334.83 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiviral Activity
Recent studies have indicated that derivatives of quinoline, including this compound, exhibit antiviral properties. For instance, related compounds have shown significant inhibitory effects against viruses such as dengue and H5N1 avian influenza. The mechanism often involves interference at early stages of viral replication rather than direct virucidal action .
Case Study: Antiviral Efficacy
- Compound : Iso-Pr-substituted derivative
- IC50 : 3.03 µM (against DENV2)
- CC50 : 16.06 µM
- Selectivity Index (SI) : 5.30
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the 5-chloro and 8-hydroxy groups appears to enhance its activity against resistant strains commonly found in clinical settings.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cell lines, including HeLa and A549, revealed that the compound exhibits low toxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its lipophilicity and electronic properties. Studies indicate that increasing electron-withdrawing substituents enhance antiviral activity while maintaining low cytotoxicity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C19H19ClN2O2S
- Molecular Weight : 364.88 g/mol
- IUPAC Name : N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-thienyl)methyl]-2-methyl-propanamide
The structure includes a quinoline moiety, which is known for its biological activity, particularly against cancer cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study showed that compounds with similar structures displayed IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines .
Antimicrobial Activity
Quinoline derivatives have shown promise as antimicrobial agents. The modification of quinoline structures can lead to enhanced activity against various pathogens, including bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
Some studies suggest that quinoline-based compounds may possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .
Case Studies and Research Findings
-
Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (μg/mL) HCT-116 1.9 MCF-7 7.52 - Antimicrobial Testing : Research has shown that similar compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
- Anti-inflammatory Evaluation : Preliminary studies indicated that these compounds could reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The quinoline moiety is critical for biological interactions. Key analogs include:
Impact of Substituents :
Variations in the Amide Group
The amide side chain influences solubility and target binding:
Functional Impact :
Heterocyclic Ring Modifications
Replacement of the thienyl or quinoline rings alters bioactivity:
Preparation Methods
Step 1: Synthesis of 5-Chloro-8-Hydroxyquinoline
Step 2: Formylation at C7
Step 3: Condensation with 2-(Thiophen-2-yl)Methanamine
Step 4: Acylation with Isobutyryl Chloride
Key Reaction:
-
Substrates : 5-Chloro-8-hydroxyquinoline-7-carbaldehyde + 2-(thiophen-2-yl)methanamine + isobutyric anhydride.
-
Advantage : Avoids isolation of Schiff base intermediate.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Boric acid : Reduces acrolein polymerization during quinoline synthesis.
-
Triethylamine : Scavenges HCl during acylation, improving amide bond formation.
Purification and Characterization
Purification Techniques
Q & A
Basic: What are the key challenges in synthesizing N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-thienyl)methyl]-2-methyl-propanamide, and how can they be addressed methodologically?
Answer:
Synthesis challenges include:
- Multi-step functionalization : Introducing the 5-chloro-8-hydroxy-7-quinolyl and 2-thienyl groups requires sequential coupling reactions under controlled conditions. Evidence from similar quinoline derivatives (e.g., ) suggests using anhydrous conditions with bases like triethylamine to prevent hydrolysis of intermediates.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical due to the compound’s polar substituents.
- Yield optimization : Steric hindrance from the 2-methyl-propanamide group may reduce reaction efficiency. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) could improve yields .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the quinoline ring (δ 8.5–9.0 ppm) and thienyl group (δ 6.5–7.5 ppm). The 2-methyl-propanamide methyl groups appear as singlets (δ 1.2–1.5 ppm).
- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~357.38 g/mol for related compounds; ) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects O-H (3200–3600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control compounds (e.g., ’s SNAP 94847 for neuropharmacological comparisons).
- Dose-response validation : Replicate studies with varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo-pyrimidines in ) to isolate structure-activity relationships (SARs) .
Advanced: What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the amide bond).
- Light/oxidative stress tests : Expose to UV light (254 nm) or H₂O₂ to simulate in vivo oxidative environments.
- Plasma stability assays : Use human or rodent plasma to evaluate metabolic susceptibility (e.g., esterase-mediated cleavage) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation (aligns with H303/H313/H333 hazard codes; ).
- Waste disposal : Follow EPA guidelines for chlorinated aromatic compounds (e.g., incineration with alkali scrubbers) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., MCHR1 in ). Focus on the quinoline-thienyl scaffold’s π-π stacking and hydrogen-bonding potential.
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in solvated environments (e.g., TIP3P water model) to assess stability over 100-ns trajectories.
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .
Basic: What in vitro assays are suitable for initial screening of this compound’s enzyme inhibition potential?
Answer:
- Fluorometric assays : Measure inhibition of kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).
- ELISA-based screens : Test modulation of cytokine production (e.g., TNF-α in macrophages) to assess anti-inflammatory activity.
- IC₅₀ determination : Use sigmoidal dose-response curves to quantify potency .
Advanced: How can researchers design in vivo studies to evaluate neuropharmacological effects?
Answer:
- Rodent models : Use chronic unpredictable mild stress (CUMS) in mice (as in ) to assess antidepressant-like activity via forced swim or tail suspension tests.
- Dosing regimens : Administer intraperitoneally (1–10 mg/kg) for acute effects or orally for chronic studies (14–28 days).
- Biomarker analysis : Quantify hippocampal neurogenesis via BrdU staining or BDNF levels via ELISA .
Advanced: What strategies mitigate synthetic byproduct formation during the coupling of thienyl and quinoline moieties?
Answer:
- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to minimize homo-coupling byproducts.
- Temperature control : Maintain reactions at 60–80°C to balance reaction rate and selectivity.
- Additive screening : Include silver salts (e.g., Ag₂CO₃) to stabilize reactive intermediates .
Advanced: How does this compound compare to structurally related analogs in terms of pharmacokinetic properties?
Answer:
- LogP analysis : The 5-chloro and 8-hydroxy groups reduce lipophilicity (predicted LogP ~2.5) compared to methylated analogs (LogP ~3.2).
- Metabolic stability : The thienyl group may enhance cytochrome P450 resistance relative to phenyl derivatives.
- Bioavailability : Lower molecular weight (~357 g/mol) compared to benzothiazole analogs (e.g., ) improves passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
